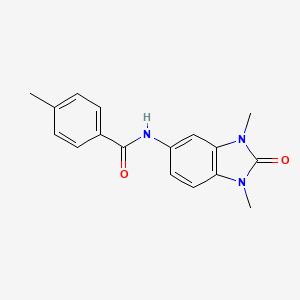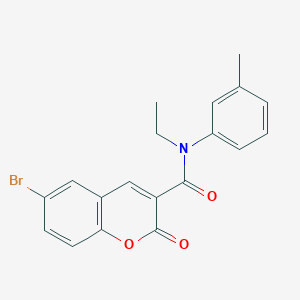
6-bromo-N-ethyl-N-(3-methylphenyl)-2-oxochromene-3-carboxamide
Overview
Description
6-bromo-N-ethyl-N-(3-methylphenyl)-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-ethyl-N-(3-methylphenyl)-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the chromene ring.
Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Alkylation: Introduction of the ethyl group to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the chromene ring or the ethyl group.
Reduction: Reduction reactions could target the carbonyl group in the chromene ring.
Substitution: Halogen substitution reactions could occur at the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a chromene-2,3-dione derivative, while reduction could produce a hydroxychromene.
Scientific Research Applications
6-bromo-N-ethyl-N-(3-methylphenyl)-2-oxochromene-3-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions. This could involve pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-oxochromene-3-carboxamide: Lacks the N-ethyl-N-(3-methylphenyl) group.
N-ethyl-N-(3-methylphenyl)-2-oxochromene-3-carboxamide: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the N-ethyl-N-(3-methylphenyl) group in 6-bromo-N-ethyl-N-(3-methylphenyl)-2-oxochromene-3-carboxamide may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-bromo-N-ethyl-N-(3-methylphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-3-21(15-6-4-5-12(2)9-15)18(22)16-11-13-10-14(20)7-8-17(13)24-19(16)23/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFNHKUNUDEBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4232793.png)
![METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(2,5-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4232794.png)
![N-benzyl-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4232802.png)
![4-chloro-3-[(3,5-dimethylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4232810.png)
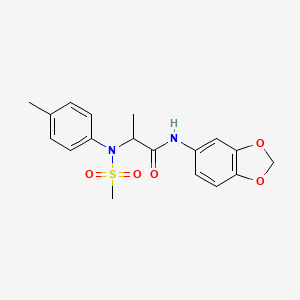
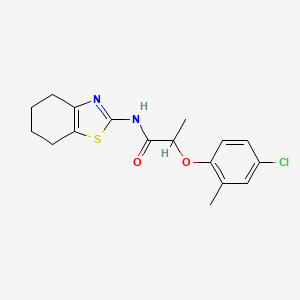
![N-(2-ethyl-6-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4232846.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4232849.png)
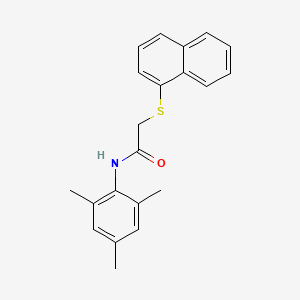
![diethyl 6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate)](/img/structure/B4232855.png)
![N-(2-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4232874.png)
![4-chloro-N-[(5-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4232880.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B4232886.png)
